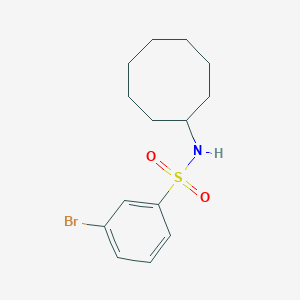
2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide, also known as DFB, is a chemical compound that has been used extensively in scientific research. This compound is a sulfonamide derivative that has been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes and proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In neurology, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. In immunology, this compound has been shown to stimulate the production of cytokines, which are important for the immune response to bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of biological activities. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to determine the optimal concentration of this compound to use in experiments, and there may be variations in the biological activity of this compound depending on the cell type or tissue being studied.
Direcciones Futuras
For research on 2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide include the development of new derivatives with improved biological activity, the study of the mechanism of action in more detail, and the exploration of potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide has been used in various scientific research studies, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurology, this compound has been used to study the role of certain proteins in the development of Alzheimer's disease. In immunology, this compound has been used to study the immune response to bacterial infections.
Propiedades
Fórmula molecular |
C13H11F2NO2S |
|---|---|
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
2,6-difluoro-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S/c1-9-5-7-10(8-6-9)16-19(17,18)13-11(14)3-2-4-12(13)15/h2-8,16H,1H3 |
Clave InChI |
ZTTMQGLDSVNQFM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F |
SMILES canónico |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B263588.png)





![Methyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B263610.png)